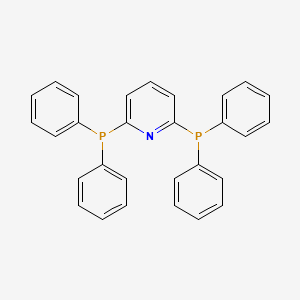

2,6-Bis(diphenylphosphino)pyridine

Beschreibung

BenchChem offers high-quality 2,6-Bis(diphenylphosphino)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Bis(diphenylphosphino)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(6-diphenylphosphanylpyridin-2-yl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23NP2/c1-5-14-24(15-6-1)31(25-16-7-2-8-17-25)28-22-13-23-29(30-28)32(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h1-23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCDYUGALDQNLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=NC(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23NP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348321 | |

| Record name | 2,6-Bis(diphenylphosphino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64741-27-1 | |

| Record name | 2,6-Bis(diphenylphosphino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 2,6-Bis(diphenylphosphino)pyridine used for

An In-depth Technical Guide to 2,6-Bis(diphenylphosphino)pyridine: A Cornerstone Ligand in Homogeneous Catalysis

Authored by a Senior Application Scientist

In the landscape of modern synthetic chemistry, the quest for efficiency, selectivity, and sustainability has led to the development of sophisticated molecular tools. Among these, pincer ligands have emerged as a dominant class, prized for their ability to impart exceptional stability and reactivity to metal centers.[1][2] This guide focuses on a foundational member of this family: 2,6-Bis(diphenylphosphino)pyridine, often abbreviated as a PNP-type ligand. Its deceptively simple architecture—a rigid pyridine core flanked by two diphenylphosphino arms—belies a rich and complex coordination chemistry that has been harnessed for a vast array of catalytic transformations.[3]

This document provides researchers, chemists, and drug development professionals with a comprehensive overview of this pivotal ligand. We will move beyond a simple catalog of reactions to explore the causal relationships between its structure, its electronic properties, and its profound impact on the catalytic activity of its metal complexes. From the fundamentals of its synthesis to its role in constructing complex pharmaceutical intermediates, this guide illuminates why 2,6-Bis(diphenylphosphino)pyridine remains an indispensable tool in the chemist's arsenal.

Core Attributes and Synthesis

2,6-Bis(diphenylphosphino)pyridine is a tridentate chelating agent that binds to a metal in a meridional fashion, occupying three adjacent coplanar sites.[2][3] This rigid coordination geometry is a hallmark of pincer complexes, conferring high thermal stability and creating a well-defined environment for catalysis to occur.[2][4]

Physicochemical Properties

A summary of the key properties of 2,6-Bis(diphenylphosphino)pyridine is provided below for quick reference.

| Property | Value | Reference |

| CAS Number | 64741-27-1 | [5][6][7] |

| Molecular Formula | C₂₉H₂₃NP₂ | [6][7] |

| Molecular Weight | 447.46 g/mol | [6] |

| Appearance | White to off-white solid | |

| Melting Point | 124 - 125 °C | [6] |

| Solubility | Soluble in many organic solvents (THF, Dichloromethane, Toluene) | |

| IUPAC Name | (6-diphenylphosphanyl-2-pyridinyl)-diphenylphosphane | [6][7] |

Synthesis Protocol: A Palladium-Catalyzed Approach

The synthesis of 2,6-Bis(diphenylphosphino)pyridine is readily achievable in a standard laboratory setting. A common and effective method involves the palladium-catalyzed cross-coupling of a dihalogenated pyridine with diphenylphosphine.[8][9] This approach offers high yields and purity.

Reaction: 2,6-Dibromopyridine + 2 HPPh₂ → 2,6-Bis(diphenylphosphino)pyridine + 2 HBr

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 2,6-dibromopyridine (1.0 eq) and a palladium catalyst, such as Palladium(II) acetate (0.02 eq), and a phosphine ligand like Xantphos (0.04 eq). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Reagents: Anhydrous toluene is added via cannula, followed by diphenylphosphine (2.1 eq).

-

Base Addition: A base, such as cesium carbonate (2.5 eq), is added to the flask under a positive flow of inert gas.

-

Reaction Conditions: The reaction mixture is heated to 110 °C and stirred vigorously for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

-

Workup: Upon completion, the reaction is cooled to room temperature. The mixture is filtered through a pad of Celite to remove the palladium catalyst and inorganic salts. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) to yield the pure white solid product.

Below is a diagram illustrating the synthetic workflow.

Caption: Synthetic workflow for 2,6-Bis(diphenylphosphino)pyridine.

The Heart of Reactivity: Coordination Chemistry and Redox Non-Innocence

The utility of 2,6-Bis(diphenylphosphino)pyridine stems from its unique interaction with transition metals. The three donor atoms (P, N, P) create a rigid coordination plane that influences the geometry and electronic properties of the metal center, which is foundational to its catalytic prowess.[4][10]

A Pincer's Grip: Stabilizing Reactive Intermediates

The strong chelate effect of the PNP ligand provides exceptional stability to the resulting metal complex.[8] This robustness is critical in homogeneous catalysis, where catalysts must survive harsh reaction conditions and numerous turnovers without decomposition. The planar rigidity of the ligand also ensures that the substrate has a predictable and controlled approach to the metal's open coordination sites.[3]

Redox-Active Ligand Behavior: More Than a Spectator

A pivotal concept for understanding modern pincer chemistry is that of the "non-innocent" or "redox-active" ligand.[11][12] Unlike classical "spectator" ligands that simply provide a stable coordination environment, a redox-active ligand can actively participate in the catalytic cycle by storing and releasing electrons.[13][14][15]

The pyridine ring in the 2,6-Bis(diphenylphosphino)pyridine framework is redox-active. It can accept electrons from the metal center or other reagents, effectively acting as an electron reservoir.[16] This has profound implications:

-

Accessing Novel Reactivity: It allows the metal center to formally cycle through oxidation states that would otherwise be inaccessible or unstable.

-

Lowering Activation Barriers: By involving the ligand in redox events, the energy required for key steps like oxidative addition or reductive elimination can be significantly lowered.

-

Enabling First-Row Metal Catalysis: This property is particularly crucial for catalysis with earth-abundant 3d metals (Fe, Co, Ni), which often favor single-electron transfer pathways.[3][8]

Caption: Metal-centered vs. Ligand-centered redox activity.

Core Applications in Homogeneous Catalysis

Complexes of 2,6-Bis(diphenylphosphino)pyridine are workhorses in catalysis, demonstrating high efficacy in a range of fundamental organic transformations crucial for academic research and industrial synthesis, including drug development.

Carbon-Carbon and Carbon-Nitrogen Bond Formation: Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing molecular complexity.[17][18] The 2,6-Bis(diphenylphosphino)pyridine ligand has been shown to form highly active and stable palladium catalysts for reactions like the Suzuki-Miyaura, Heck, and C-N (Buchwald-Hartwig) couplings.[2][19][20]

Mechanism Insight: In a typical Suzuki-Miyaura coupling, the PNP-Pd complex facilitates the key steps of oxidative addition of an aryl halide to a Pd(0) species, transmetalation with a boronic acid, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10] The ligand's rigidity and defined bite angle are crucial for promoting the reductive elimination step, which is often rate-limiting.

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Representative Protocol: Suzuki-Miyaura Coupling

-

Catalyst Pre-formation/In-situ Generation: In a glovebox, a vial is charged with Pd₂(dba)₃ (0.5 mol%), 2,6-Bis(diphenylphosphino)pyridine (1.1 mol%), aryl bromide (1.0 eq), arylboronic acid (1.5 eq), and K₃PO₄ (2.0 eq).

-

Solvent Addition: Anhydrous solvent (e.g., 1,4-dioxane or toluene/water mixture) is added.

-

Reaction: The vial is sealed and removed from the glovebox. The mixture is heated to 80-100 °C with stirring for 4-12 hours.

-

Analysis and Workup: After cooling, an aliquot is taken for GC-MS or LC-MS analysis to determine conversion. The reaction is then quenched with water, extracted with an organic solvent (e.g., ethyl acetate), dried over MgSO₄, filtered, and concentrated.

-

Purification: The product is purified via flash column chromatography.

Performance Data in C-N Coupling Reactions [19]

| Aryl Halide | Amine | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |

| 4-Chlorotoluene | Aniline | 1.0 | 100 | 24 | 95 |

| 4-Bromoanisole | Piperidine | 0.1 | 80 | 6 | 98 |

| 2-Chloropyridine | Morpholine | 2.0 | 120 | 18 | 92 |

Hydrogenation and Dehydrogenation

PNP complexes of ruthenium and iron are highly effective catalysts for the hydrogenation of polar functional groups like ketones, esters, and imines.[3][4][21] A key feature of many of these catalysts is the principle of metal-ligand cooperation (MLC) . In these systems, the ligand is not passive but actively participates in the bond activation of H₂. For example, a dearomatized form of the pincer ligand can accept a proton while the metal binds the hydride, facilitating heterolytic cleavage of H₂.[1][14]

This cooperative mechanism is also central to acceptorless dehydrogenation reactions, a highly atom-economical process that generates H₂ gas as the only byproduct. PNP-ruthenium complexes have shown excellent activity in the dehydrogenation of glycerol to produce lactic acid and hydrogen, a promising route for valorizing biomass.[22]

Representative Protocol: Ketone Hydrogenation

-

Setup: A high-pressure autoclave is charged with the ketone substrate (1.0 eq), a PNP-Iron or -Ruthenium catalyst (0.1-1.0 mol%), and a base (e.g., KOtBu, 5 mol%) in an appropriate solvent (e.g., THF or 2-propanol).

-

Hydrogenation: The autoclave is sealed, purged several times with H₂ gas, and then pressurized to the desired pressure (10-50 atm H₂).

-

Reaction: The reaction is heated to the target temperature (e.g., 60-100 °C) and stirred for the required time.

-

Workup: After cooling and careful venting, the reaction mixture is concentrated, and the resulting alcohol product is purified by standard laboratory techniques.

Conclusion and Future Outlook

2,6-Bis(diphenylphosphino)pyridine is far more than a simple structural scaffold. Its unique combination of steric rigidity, electronic tunability, and redox-active character has established it as a privileged ligand in homogeneous catalysis.[3][4][13] The principles learned from studying its metal complexes have paved the way for rational catalyst design, enabling the development of highly efficient systems for bond formation and redox chemistry.

For professionals in drug development, the catalysts derived from this ligand provide reliable and scalable methods for constructing the complex carbon and heteroatom frameworks that define modern pharmaceuticals.[17][18]

The future of PNP ligand chemistry remains bright. Research is actively focused on:

-

Replacing Precious Metals: Designing PNP complexes of earth-abundant metals like iron, cobalt, and manganese to perform transformations traditionally reliant on palladium, rhodium, or ruthenium.[3][8]

-

Asymmetric Catalysis: Developing chiral versions of the PNP ligand to control enantioselectivity in key reactions.[4]

-

New Frontiers: Applying the principles of redox-activity and metal-ligand cooperation to tackle challenging new transformations, such as C-H activation and dinitrogen fixation.

The continued exploration of 2,6-Bis(diphenylphosphino)pyridine and its derivatives will undoubtedly lead to the discovery of new, powerful catalytic systems that push the boundaries of chemical synthesis.

References

-

Adhikari, D., Mossin, S., Basuli, F., Huffman, J. C., Szilagyi, R. K., Meyer, K., & Mindiola, D. J. (2008). Structural, Spectroscopic, and Theoretical Elucidation of a Redox-Active Pincer-Type Ancillary Applied in Catalysis. Journal of the American Chemical Society. [Link]

-

Singleton, J. T. (2003). Catalysis by Palladium Pincer Complexes. Chemical Reviews. [Link]

-

Lee, Y., Lee, Y., & Kim, Y. (2019). Synthesis of a Redox-Active NNP-Type Pincer Ligand and Its Application to Electrocatalytic CO2 Reduction With First-Row Transition Metal Complexes. Frontiers in Chemistry. [Link]

-

Dhar, D., Sun, D., & Mondal, B. (2022). Unexplored Facet of Pincer Ligands: Super-Reductant Behavior Applied to Transition-Metal-Free Catalysis. JACS Au. [Link]

-

Song, H. B., Zhang, Z. Z., & Mak, T. C. (2001). 2,6-Bis(diphenylphosphino)pyridine-bridged hetero-polynuclear complexes consolidated by Fe-->M (M = Ag, Hg) dative bonding. Inorganic Chemistry. [Link]

-

Gallo, E., & Mezzetti, A. (2023). Advances in Chiral Pincer Complexes: Insights and Applications in Catalytic Asymmetric Reactions. Molecules. [Link]

-

van der Vlugt, J. I. (2019). Advances in the Design and Application of Redox-Active and Reactive Pincer Ligands for Substrate Activation and Homogeneous Catalysis. De Gruyter. [Link]

-

Lee, Y., Lee, Y., & Kim, Y. (2019). Synthesis of a Redox-Active NNP-Type Pincer Ligand and Its Application to Electrocatalytic CO2 Reduction With First-Row Transition Metal Complexes. Frontiers in Chemistry. [Link]

-

Reddy, K. R., & Srimani, D. (2006). ChemInform Abstract: 2,6-Bis(diphenylphosphino)pyridine: A Simple Ligand Showing High Performance in Palladium-Catalyzed C-N Coupling Reactions. ResearchGate. [Link]

-

Bauer, G., & Hu, X. (2016). Recent developments of iron pincer complexes for catalytic applications. Dalton Transactions. [Link]

-

van der Vlugt, J. I. (2012). Redox-Active Pincer Ligands. ResearchGate. [Link]

-

LibreTexts Chemistry. (2023). Application of Pincer Ligands. [Link]

-

Cotton, F. A., Daniels, L. M., Jordan, G. T., & Murillo, C. A. (1997). 2,6-Bis(diphenylphosphino)pyridine as a bridging ligand in planar complexes of platinum(II) and palladium(II). Inorganic Chemistry. [Link]

-

Farr, J. P., Olmstead, M. M., & Balch, A. L. (1986). Heterobimetallic complexes of rhodium with platinum, silver, and gold containing bridging 2-[bis(diphenylphosphino)methyl]pyridine (PNP) ligands. Inorganic Chemistry. [Link]

-

Bertini, F., et al. (2022). Selective Production of Hydrogen and Lactate from Glycerol Dehydrogenation Catalyzed by a Ruthenium PN3P Pincer Complex. Catalysts. [Link]

-

PubChem. 2,6-Bis(diphenylphosphino)pyridine compound summary. [Link]

-

Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

-

Jette, C. (2018). Redox Non-Innocent Ligands as Electron Reservoirs in Catalysis. Caltech. [Link]

-

Tondreau, A. M., & Chirik, P. J. (2010). Functional Group Tolerance and Substrate Scope in Bis(imino)pyridine Iron Catalyzed Alkene Hydrogenation. Organometallics. [Link]

-

Yin, J., et al. (2015). PdCl2-2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine catalyzed Suzuki–Miyaura cross-coupling. ResearchGate. [Link]

-

Sevov, C. S., et al. (2017). Redox non-innocent bis(2,6-diimine-pyridine) ligand–iron complexes as anolytes for flow battery applications. Dalton Transactions. [Link]

-

Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. [Link]

-

Holland, P. L. (2010). Low-Valent Ruthenium Complexes of the Non-innocent 2,6-Bis(imino)pyridine Ligand. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Recent developments of iron pincer complexes for catalytic applications - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QI00262A [pubs.rsc.org]

- 4. Advances in Chiral Pincer Complexes: Insights and Applications in Catalytic Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,6-BIS(DIPHENYLPHOSPHINO)PYRIDINE | 64741-27-1 [m.chemicalbook.com]

- 6. jk-sci.com [jk-sci.com]

- 7. 2,6-Bis(diphenylphosphino)pyridine | C29H23NP2 | CID 635040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of a Redox-Active NNP-Type Pincer Ligand and Its Application to Electrocatalytic CO2 Reduction With First-Row Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Synthesis of a Redox-Active NNP-Type Pincer Ligand and Its Application to Electrocatalytic CO2 Reduction With First-Row Transition Metal Complexes [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 12. Redox non-innocent bis(2,6-diimine-pyridine) ligand–iron complexes as anolytes for flow battery applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Selective Production of Hydrogen and Lactate from Glycerol Dehydrogenation Catalyzed by a Ruthenium PN3P Pincer Complex [mdpi.com]

Synthesis of 2,6-Bis(diphenylphosphino)pyridine ligand

An In-Depth Technical Guide to the Synthesis of 2,6-Bis(diphenylphosphino)pyridine

Abstract

This guide provides a comprehensive overview of the predominant synthetic methodology for 2,6-Bis(diphenylphosphino)pyridine, a pincer-type ligand of significant interest in coordination chemistry and homogeneous catalysis. We will delve into the strategic synthesis of the key 2,6-dihalopyridine precursor, followed by a detailed examination of the crucial nucleophilic aromatic substitution reaction with a diphenylphosphide source. The document elucidates the underlying reaction mechanisms, provides field-proven experimental protocols, and outlines the necessary purification and characterization techniques. This guide is intended for researchers and professionals in chemical synthesis and drug development who require a robust and reliable method for preparing this versatile ligand.

Introduction: The Significance of 2,6-Bis(diphenylphosphino)pyridine

2,6-Bis(diphenylphosphino)pyridine, often abbreviated as (Ph₂P)₂py, is a tridentate "pincer" ligand. Its structure, featuring a central pyridine ring flanked by two diphenylphosphino arms, allows it to bind to a metal center in a rigid, meridional fashion. This coordination geometry imparts exceptional stability to the resulting metal complexes and allows for fine-tuning of the metal's electronic and steric properties.

These characteristics have made (Ph₂P)₂py and its derivatives highly effective in a wide array of catalytic applications. Palladium complexes incorporating this ligand have demonstrated high performance in C-N coupling reactions[1]. Furthermore, ruthenium and iridium complexes are notable for their efficiency in dehydrogenation reactions, such as the conversion of glycerol to valuable chemical feedstocks like lactate[2]. The ligand's ability to stabilize various metal centers, including copper, silver, and platinum, underscores its versatility and importance in inorganic and organometallic chemistry[3][4][5]. A reliable and scalable synthesis is therefore paramount for advancing research in these fields.

Core Synthetic Strategy: A Two-Stage Approach

The most prevalent and reliable synthesis of 2,6-Bis(diphenylphosphino)pyridine is achieved through a two-stage process. The first stage involves the preparation of an activated pyridine precursor, typically 2,6-dichloropyridine. The second, and key, stage is the double nucleophilic aromatic substitution (SₙAr) of the dihalide with a diphenylphosphide anion.

Stage 1: Synthesis of the 2,6-Dichloropyridine Precursor

The accessibility of 2,6-dichloropyridine is crucial for the overall efficiency of the ligand synthesis. While several methods exist, the direct chlorination of pyridine is a common industrial approach. This reaction can be performed via a high-temperature thermal process or a photochemical reaction, often yielding a mixture of 2-chloropyridine and the desired 2,6-dichloropyridine[6][7].

Further chlorination of 2-chloropyridine can also be employed to increase the yield of the dichloro-substituted product[7][8].

Experimental Protocol: Synthesis of 2,6-Dichloropyridine

-

Objective: To synthesize 2,6-dichloropyridine from 2-chloropyridine.

-

Methodology: This protocol is based on a high-temperature, catalyst-free liquid-phase chlorination[7].

-

Charge a high-pressure reactor with 2-chloropyridine.

-

Heat the reactor to a temperature range of 195 °C to 200 °C.

-

Introduce chlorine gas into the reactor at a controlled rate under elevated pressure.

-

Monitor the reaction's progress via gas chromatography, analyzing for the consumption of 2-chloropyridine and the formation of 2,6-dichloropyridine.

-

Continue the reaction until the desired conversion is achieved.

-

Upon completion, cool the reactor and carefully vent any excess chlorine gas.

-

The crude product mixture can be purified by distillation, often in the presence of water and sulfuric acid, to separate 2,6-dichloropyridine from unreacted starting material and other chlorinated byproducts[7].

-

Stage 2: The Key Phosphination Step via Nucleophilic Aromatic Substitution

This stage constitutes the core of the ligand synthesis, where the C-P bonds are formed. The reaction proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. The electron-withdrawing nitrogen atom in the pyridine ring activates the C2 and C6 positions towards nucleophilic attack, facilitating the displacement of the chloride leaving groups by a potent nucleophile. The nucleophile of choice is the diphenylphosphide anion (Ph₂P⁻), typically generated in situ.

There are two primary methods for generating the diphenylphosphide anion:

-

From Diphenylphosphine (Ph₂PH): Deprotonation of diphenylphosphine with a strong, non-nucleophilic base like n-butyllithium (n-BuLi). This is a clean and efficient method.

-

From Chlorodiphenylphosphine (Ph₂PCl): Reductive cleavage of the P-Cl bond using a reducing agent like lithium or sodium metal.

The reaction with n-BuLi is often preferred for laboratory-scale synthesis due to the ease of handling the reagents. The resulting lithium diphenylphosphide (Ph₂PLi) is a powerful nucleophile that readily displaces both chlorine atoms on the pyridine ring.

Caption: Overall synthetic workflow for 2,6-Bis(diphenylphosphino)pyridine.

-

Objective: To synthesize 2,6-Bis(diphenylphosphino)pyridine from 2,6-dichloropyridine and diphenylphosphine.

-

Causality: This protocol requires strictly anhydrous and inert conditions (e.g., under Argon or Nitrogen atmosphere) because organolithium reagents (n-BuLi) and phosphide anions (Ph₂PLi) are extremely reactive towards water and oxygen. Tetrahydrofuran (THF) is used as the solvent as it is aprotic and effectively solvates the lithium cations. The reaction is initiated at low temperature (-78 °C) to control the exothermic deprotonation of diphenylphosphine and to ensure selective reaction.

Methodology:

-

Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet.

-

Reagent Preparation: In the flask, dissolve diphenylphosphine (2.05 equivalents) in freshly distilled, anhydrous THF.

-

Anion Generation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.05 equivalents, typically 1.6 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly. A color change to deep red/orange indicates the formation of the lithium diphenylphosphide anion (Ph₂PLi). Stir the solution at this temperature for 30 minutes.

-

Substrate Addition: Prepare a solution of 2,6-dichloropyridine (1.0 equivalent) in anhydrous THF and add it dropwise to the cold Ph₂PLi solution.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

-

Quenching: Carefully quench the reaction by slowly adding degassed water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to destroy any unreacted Ph₂PLi and n-BuLi.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate to extract the organic phase. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

The crude product obtained is typically an off-white or pale yellow solid. Purification is essential to remove any monosubstituted product (2-chloro-6-(diphenylphosphino)pyridine) and triphenylphosphine oxide (a common impurity from oxidation of phosphine species).

-

Purification: The most effective method for purification is recrystallization. A common solvent system is hot ethanol or a mixture of dichloromethane/hexane. The product will crystallize upon cooling, leaving impurities in the mother liquor.

-

Characterization: The identity and purity of the final product must be confirmed using standard analytical techniques.

| Parameter | Description |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₂₉H₂₃NP₂[9][10] |

| Molecular Weight | 447.46 g/mol [10] |

| Melting Point | ~172 °C[3] |

| ¹H NMR | The spectrum will show complex multiplets in the aromatic region (~7.0-8.6 ppm) corresponding to the phenyl and pyridine protons[3][11][12]. |

| ³¹P{¹H} NMR | The proton-decoupled ³¹P NMR spectrum is the most diagnostic tool. It should exhibit a single sharp resonance, typically around δ = -3 to -5 ppm (in CDCl₃ or DMSO-d₆), confirming the symmetric nature of the molecule[3][13]. |

| Mass Spectrometry | ESI-MS or FAB-MS will show the molecular ion peak [M+H]⁺ at m/z ≈ 448. |

Conclusion

The synthesis of 2,6-Bis(diphenylphosphino)pyridine is a well-established and reliable process that hinges on the successful phosphination of a 2,6-dihalopyridine precursor. The key transformation, a double nucleophilic aromatic substitution with lithium diphenylphosphide, is highly efficient but requires careful control of reaction conditions, particularly the exclusion of air and moisture. The straightforward purification and clear spectroscopic signatures of the final product make this synthesis accessible and verifiable. The protocol detailed herein provides a robust foundation for researchers to produce this powerful pincer ligand, enabling further exploration of its vast potential in catalysis and materials science.

References

-

ChemInform Abstract: 2,6-Bis(diphenylphosphino)pyridine: A Simple Ligand Showing High Performance in Palladium-Catalyzed C-N Coupling Reactions. (2010). ResearchGate. [Link]

- CN101029021A - Production of 2,6-diamino-pyridine.

-

2,6-Dichloropyridine. Wikipedia. [Link]

-

Selective Production of Hydrogen and Lactate from Glycerol Dehydrogenation Catalyzed by a Ruthenium PN3P Pincer Complex. (2022). MDPI. [Link]

-

From Mono- to Polynuclear 2-(Diphenylphosphino)pyridine-Based Cu(I) and Ag(I) Complexes: Synthesis, Structural Characterization, and DFT Calculations. (2020). ACS Omega. [Link]

-

2,6-Bis(diphenylphosphino)pyridine as a bridging ligand in planar complexes of platinum(II) and palladium(II). (1981). Inorganic Chemistry. [Link]

-

Functional Short-Bite Ligands: Synthesis, Coordination Chemistry, and Applications of N-Functionalized Bis(diaryl/dialkylphosphino)amine-type Ligands. (2016). Chemical Reviews. [Link]

-

Syntheses of a 2,6-bis-(methylphospholyl)pyridine ligand and its cationic Pd(II) and Ni(II) complexes - Application in the palladium-catalyzed synthesis of arylboronic esters. (2007). ResearchGate. [Link]

- CN104478794A - Synthesis method of 2,6-dichloropyridine.

-

[Spectroscopic study on 2, 6-bis (diphenylphosphino) pyridine Ag(I) complex]. (2002). PubMed. [Link]

-

2,6-Bis(diphenylphosphino)pyridine. PubChem. [Link]

-

2,6-Bis(diphenylphosphino)pyridine, 95%. J&K Scientific. [Link]

-

An Organotin Route for the Preparation of 2,6-Bis(diphenylphosphino)bromo-benzene and the Related Bis(Phosphine Oxide). (2017). Chemistry – A European Journal. [Link]

-

¹H NMR spectrum (400 MHz) of 2,6-bis(4-diphenyl)pyridine (6b). ResearchGate. [Link]

-

1 H NMR spectrum of 2,6-bis-[1-(2-phenylhydrazono)ethyl]pyridine in DMSO-d 6. ResearchGate. [Link]

-

Synthesis, Characterization and NMR Studies of some 2,6-Diaminopyridine Complexes with Palladium(II), Rhodium(III) and Mercury(II). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. [Spectroscopic study on 2, 6-bis (diphenylphosphino) pyridine Ag(I) complex] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]

- 9. 2,6-Bis(diphenylphosphino)pyridine | C29H23NP2 | CID 635040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jk-sci.com [jk-sci.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. d-nb.info [d-nb.info]

The Pincer Ligand Framework: A Deep Dive into the Structure and Bonding of 2,6-Bis(diphenylphosphino)pyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Bis(diphenylphosphino)pyridine (DPPPy), a prominent member of the PNP pincer ligand family, stands as a cornerstone in modern coordination chemistry and homogeneous catalysis. Its unique tridentate architecture, featuring a central pyridine ring flanked by two diphenylphosphino arms, imparts exceptional stability and reactivity to its metal complexes. This guide provides a comprehensive technical overview of the synthesis, molecular structure, electronic properties, and bonding characteristics of DPPPy. We will explore the nuanced interplay of σ-donation and π-backbonding, the structural parameters governing its coordination behavior, and its application in catalysis, offering a foundational understanding for professionals in chemical research and development.

Synthesis and Characterization of 2,6-Bis(diphenylphosphino)pyridine

The synthesis of 2,6-bis(diphenylphosphino)pyridine is typically achieved through the reaction of a dihalopyridine with a diphenylphosphine precursor. A common and effective method involves the nucleophilic substitution of 2,6-difluoropyridine with sodium diphenylphosphide.

Experimental Protocol: Synthesis of 2,6-Bis(diphenylphosphino)pyridine[1]

-

Preparation of Sodium Diphenylphosphide: In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and an ammonia inlet, liquid ammonia (approx. 400 mL) is condensed at -78 °C. Sodium metal (8.2 g, 0.357 mol) is added in small pieces, followed by the portion-wise addition of triphenylphosphine (46.3 g, 0.177 mol) over 1.5 hours with vigorous stirring. The reaction is allowed to proceed for an additional hour.

-

Quenching and Formation of Diphenylphosphine: Ammonium chloride (9.5 g, 0.177 mol) is carefully added in small portions to the reaction mixture to quench the excess sodium and form diphenylphosphine in situ.

-

Nucleophilic Substitution: After 1.5 hours, a solution of 2,6-difluoropyridine (7.8 mL, 86 mmol) in anhydrous tetrahydrofuran (THF) is added dropwise over 1 hour. The reaction is stirred for another hour.

-

Workup and Isolation: Toluene (150 mL) is added, and the ammonia is allowed to evaporate overnight at room temperature. The remaining mixture is refluxed, followed by filtration to remove inorganic salts. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/toluene, to afford 2,6-bis(diphenylphosphino)pyridine as a white solid.

Characterization Data:

-

Appearance: White crystalline solid.

-

Melting Point: 124-125 °C.[1]

-

³¹P NMR (CDCl₃): A singlet is typically observed in the range of -3 to -5 ppm, indicative of the two equivalent phosphorus atoms.

-

¹H and ¹³C NMR: The spectra exhibit complex multiplets in the aromatic region corresponding to the phenyl and pyridyl protons and carbons.

The synthesis workflow is depicted in the following diagram:

Molecular Structure and Bonding

The defining characteristic of DPPPy is its rigid, planar pyridine backbone, which holds the two bulky diphenylphosphino groups in a pre-organized geometry ideal for tridentate coordination to a metal center.

Solid-State Structure from X-ray Crystallography

Single-crystal X-ray diffraction studies provide the most precise information on the molecular geometry of DPPPy. The crystallographic data for DPPPy can be accessed through the Cambridge Crystallographic Data Centre (CCDC) with deposition number 198667.[2]

| Parameter | Average Value (Å) | Description |

| Bond Lengths | ||

| P–C(pyridine) | ~1.84 | The length of the covalent bond between phosphorus and the pyridine ring. |

| P–C(phenyl) | ~1.83 | The average length of the covalent bonds to the phenyl ring carbons. |

| C–N (in pyridine) | ~1.34 | The average carbon-nitrogen bond length within the pyridine ring. |

| C–C (in pyridine) | ~1.39 | The average carbon-carbon bond length within the pyridine ring. |

| Bond Angles | (°) | |

| C(py)–P–C(py) | N/A | Not applicable as each phosphorus is bonded to only one pyridine carbon. |

| C(py)–P–C(ph) | ~101-105 | The angles around the phosphorus atom. |

| C(ph)–P–C(ph) | ~102-106 | The angles between the phenyl groups attached to the phosphorus. |

| N–C–P | ~116 | The angle within the chelate ring upon coordination. |

Note: The values presented are typical and may vary slightly depending on the specific crystal packing and refinement.

The geometry around the phosphorus atoms is pyramidal, as expected for a trivalent phosphine. The lone pair of electrons on each phosphorus atom is sterically active and crucial for its donor properties.

Electronic Properties and Bonding

The bonding in DPPPy and its metal complexes is a synergistic interplay of σ-donation and π-acceptance, which dictates the stability and reactivity of the resulting coordination compounds.

-

σ-Donation: The pyridine nitrogen and the two phosphorus atoms possess lone pairs of electrons that can be donated to vacant orbitals on a metal center, forming strong σ-bonds. The nitrogen atom acts as a neutral L-type ligand, while the phosphine groups are also L-type donors.

-

π-Acceptance: The phosphorus atoms can accept electron density from filled d-orbitals of the metal into their vacant σ* orbitals of the P-C bonds. This phenomenon, known as π-backbonding, strengthens the metal-ligand bond and influences the electronic properties of the metal center. The extent of π-acceptance can be tuned by modifying the substituents on the phosphorus atoms.

-

The Chelate and Pincer Effect: When DPPPy coordinates to a metal center in a tridentate fashion, it forms two five-membered chelate rings. This chelation leads to a significant increase in thermodynamic stability compared to the coordination of three separate monodentate ligands (the chelate effect). The rigid geometry of the ligand enforces a meridional coordination mode, leading to the formation of a "pincer" complex. This pincer effect provides high thermal stability and kinetic inertness to the metal complexes.

The coordination of DPPPy to a generic metal center (M) can be visualized as follows:

The stability and tunable electronic properties of DPPPy-metal complexes make them invaluable tools in the development of efficient and selective catalysts for a wide range of organic transformations, with significant implications for the synthesis of pharmaceuticals and other fine chemicals.

Conclusion

2,6-Bis(diphenylphosphino)pyridine is a sophisticated and versatile pincer ligand whose well-defined structure and tunable electronic properties have cemented its importance in inorganic and organometallic chemistry. The rigid pyridine backbone and the flanking phosphine donors create a robust coordination environment that stabilizes a variety of metal centers and promotes catalytic activity. A thorough understanding of its synthesis, structure, and bonding is essential for the rational design of new catalysts and functional materials.

References

-

Balakrishna, M. S., Reddy, V. S., Krishnamurthy, S. S., Nixon, J. F., & Burckett-St. Laurent, J. C. T. R. (2003). The synthesis and characterization of three oxidized derivatives of bis(diphenylphosphino)pyridine and their Sn(IV) complexes. Polyhedron, 22(2), 359-365. [Link]

-

PubChem. (n.d.). 2,6-Bis(diphenylphosphino)pyridine. Retrieved January 6, 2026, from [Link]

-

J&K Scientific. (n.d.). 2,6-Bis(diphenylphosphino)pyridine, 95%. Retrieved January 6, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 6, 2026, from [Link]

Sources

The Pivotal Role of Pyridyl Phosphine Ligands in Modern Coordination Chemistry: A Technical Guide

Abstract

Pyridyl phosphine ligands have emerged as a versatile and highly tunable class of ligands in coordination chemistry. Their unique hybrid structure, featuring both a "soft" phosphorus donor and a "hard" nitrogen donor from the pyridine ring, allows for a rich and diverse coordination behavior with a wide array of transition metals. This guide provides an in-depth exploration of the coordination chemistry of pyridyl phosphine ligands, tailored for researchers, scientists, and professionals in drug development. We will delve into the synthetic strategies for these ligands, their varied coordination modes, the nuanced interplay of their steric and electronic properties, and their transformative applications in catalysis and materials science. This document is designed to be a practical resource, offering not just theoretical understanding but also actionable experimental protocols and insights into the causality behind methodological choices.

Introduction: The Unique Appeal of Pyridyl Phosphines

The remarkable success of homogeneous catalysis is intrinsically linked to the rational design of ancillary ligands that modulate the properties of a metal center.[1] Phosphine ligands, in particular, have a long and storied history in organometallic chemistry, offering a means to fine-tune catalytic activity through systematic variation of their steric and electronic profiles.[2][3] Pyridyl phosphines represent a significant evolution in ligand design, incorporating a pyridine moiety that introduces an additional coordination site with distinct electronic characteristics.[4][5] This dual-donor capability opens up a vast landscape of coordination possibilities, from simple monodentate P-coordination to chelating P,N-binding and bridging modes that can link multiple metal centers.[6] The interplay between the σ-donating phosphorus and the π-accepting pyridine ring allows for precise control over the electron density at the metal, which is a critical factor in catalytic performance.[7] Furthermore, the pyridine nitrogen can participate in secondary interactions, influencing catalyst solubility and stability.[8] This guide will navigate the fundamental principles and practical applications of these fascinating ligands.

Synthetic Strategies for Pyridyl Phosphine Ligands

The synthesis of pyridyl phosphine ligands is a well-established field, with several reliable methods available to the synthetic chemist. The choice of synthetic route is often dictated by the desired substitution pattern on both the pyridine ring and the phosphorus atom.

Grignard and Organolithium Routes

A common and versatile approach involves the reaction of a halo-substituted pyridine with a phosphine-containing nucleophile, or vice versa. For instance, the reaction of a lithiated pyridine with a chlorophosphine is a widely used method.

Experimental Protocol: Synthesis of 2-(Diphenylphosphino)pyridine

This protocol describes a representative synthesis of a fundamental pyridyl phosphine ligand.

-

Preparation of 2-lithiopyridine: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromopyridine (1.58 g, 10 mmol) in anhydrous diethyl ether (50 mL). Cool the solution to -78 °C in a dry ice/acetone bath.

-

Addition of n-butyllithium: Slowly add n-butyllithium (1.6 M in hexanes, 6.5 mL, 10.4 mmol) to the cooled solution over 20 minutes, maintaining the temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.

-

Reaction with chlorodiphenylphosphine: To the freshly prepared 2-lithiopyridine solution, add chlorodiphenylphosphine (2.21 g, 10 mmol) dropwise via the dropping funnel. Allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization from a suitable solvent system like ethanol.

Causality in Experimental Choices: The use of low temperatures (-78 °C) is crucial to prevent side reactions, such as the decomposition of the highly reactive 2-lithiopyridine intermediate. Anhydrous conditions are paramount as organolithium reagents are extremely sensitive to moisture. The slow addition of reagents helps to control the exothermicity of the reaction.

Other Synthetic Methodologies

Alternative synthetic routes include nucleophilic aromatic substitution reactions and palladium-catalyzed cross-coupling reactions, which offer pathways to more complex and sterically demanding pyridyl phosphine ligands.[9][10] For instance, the reaction of a lithiated phosphine with a fluoropyridine can be an effective strategy. The choice of methodology allows for the synthesis of a diverse library of ligands with tailored properties.[11]

Coordination Modes and Structural Diversity

The coordination behavior of pyridyl phosphine ligands is remarkably versatile, leading to a wide range of complex geometries and nuclearities.[6][12] The preferred coordination mode is influenced by several factors, including the nature of the metal center, the steric bulk of the ligand, the reaction conditions, and the presence of other coordinating species.

Monodentate P-Coordination

In many cases, particularly with sterically hindered pyridyl phosphines or in the presence of strongly coordinating solvents, the ligand binds to the metal center solely through the phosphorus atom.[13] This mode is common for metals that form strong bonds with soft phosphine donors.

Chelating P,N-Coordination

The ability of pyridyl phosphines to form a chelate ring with a metal center is a key feature that contributes to the stability of the resulting complexes.[14] The formation of a four- or five-membered chelate ring can significantly impact the catalytic activity by creating a more rigid and defined coordination sphere around the metal.[6]

Bridging Coordination

Pyridyl phosphine ligands can act as bridging ligands, connecting two or more metal centers.[15] This can occur through a P,N-bridging mode, where the phosphorus and nitrogen atoms coordinate to different metals, or through a µ-P bridging fashion.[16] This bridging capability has been exploited in the construction of polynuclear complexes and metal-organic frameworks (MOFs).[2]

Diagram: Coordination Modes of Pyridyl Phosphine Ligands

Caption: Common coordination modes of pyridyl phosphine ligands.

Steric and Electronic Properties: A Balancing Act

The catalytic efficacy of a metal complex is profoundly influenced by the steric and electronic properties of its ligands.[17][18] Pyridyl phosphines offer a unique platform for tuning these parameters independently to a certain extent.

Electronic Effects

The electronic nature of a phosphine ligand is often quantified by the Tolman Electronic Parameter (TEP), which is determined by measuring the C-O stretching frequency in a nickel-carbonyl complex.[7] The pyridine moiety in pyridyl phosphines generally acts as an electron-withdrawing group, which can influence the electron density on the phosphorus atom and, consequently, the metal center. Modifications to the pyridine ring, such as the introduction of electron-donating or electron-withdrawing substituents, provide a straightforward means to modulate the electronic properties of the ligand.[18]

Steric Effects

The steric bulk of a phosphine ligand is typically described by the Tolman cone angle (θ).[8] This parameter has a significant impact on the coordination number of the metal, the stability of the complex, and the selectivity of catalytic reactions.[3] For pyridyl phosphines, steric hindrance can be adjusted by introducing bulky substituents on the phenyl rings attached to the phosphorus atom or on the pyridine ring itself.[13]

Table 1: Comparison of Steric and Electronic Parameters for Selected Phosphine Ligands

| Ligand | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] |

| PPh₃ | 145 | 2068.9 |

| P(p-tolyl)₃ | 145 | 2066.7 |

| P(o-tolyl)₃ | 194 | 2066.3 |

| 4-Pyridyldiphenylphosphine (4-PPh₂Py) | ~145-150 (estimated) | ~2070 (estimated) |

| P(t-Bu)₃ | 182 | 2056.1 |

Note: Estimated values for 4-PPh₂Py are based on comparisons with structurally similar ligands.[7][8]

Applications in Homogeneous Catalysis

The unique properties of pyridyl phosphine ligands have led to their widespread application in a variety of catalytic transformations, from fundamental organic reactions to the synthesis of complex pharmaceutical intermediates.[19]

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are cornerstones of modern organic synthesis.[20][21] Pyridyl phosphine ligands have proven to be highly effective in these transformations, often exhibiting superior performance compared to traditional phosphine ligands.[22][23] The presence of the pyridine nitrogen can facilitate catalyst activation and stabilization, leading to higher yields and turnover numbers.[24]

Diagram: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Asymmetric Catalysis

The development of chiral pyridyl phosphine ligands has been a major breakthrough in asymmetric catalysis.[25][26] These ligands, often possessing atropisomerism or a chiral backbone, can induce high levels of enantioselectivity in a variety of reactions, including asymmetric hydrogenation and carbon-carbon bond-forming reactions.[27][28][29] The P-Phos family of ligands, for example, has demonstrated exceptional performance in the asymmetric hydrogenation of various substrates.[25]

Hydrogenation and Dehydrogenation Reactions

Rhodium and ruthenium complexes of pyridyl phosphine ligands are highly active catalysts for the hydrogenation of olefins, aldehydes, and imines.[13] The ability to tune the ligand properties allows for the optimization of catalyst activity and selectivity. Furthermore, pincer-type pyridyl phosphine ligands have shown great promise in acceptorless dehydrogenation reactions, which are of significant interest for hydrogen storage and production.[30]

Role in Materials Science and Beyond

The coordination chemistry of pyridyl phosphine ligands extends beyond catalysis. Their ability to form well-defined supramolecular structures has led to their use in the construction of metal-organic frameworks (MOFs) and coordination polymers.[2] These materials have potential applications in gas storage, separation, and sensing. Additionally, metal complexes of pyridyl phosphines have been investigated for their interesting photophysical and biological properties.[5][15]

Spectroscopic Characterization

The characterization of pyridyl phosphine ligands and their metal complexes relies on a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is an indispensable tool for studying phosphine ligands and their complexes. The chemical shift (δ) and coupling constants (J) provide valuable information about the coordination environment of the phosphorus atom. ¹H and ¹³C NMR are used to elucidate the overall structure of the ligand and complex.

-

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for studying metal carbonyl complexes, where the C-O stretching frequency can be used to probe the electronic properties of the phosphine ligand.[31]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, allowing for the precise determination of bond lengths, bond angles, and coordination geometries.[6][32]

Conclusion and Future Outlook

The coordination chemistry of pyridyl phosphine ligands is a vibrant and rapidly evolving field. Their modular nature, coupled with their rich and tunable coordination behavior, has established them as a privileged class of ligands in homogeneous catalysis and materials science. Future research in this area will likely focus on the development of new and more sophisticated ligand architectures for challenging catalytic transformations, the exploration of their potential in sustainable chemistry, and the design of novel functional materials with tailored properties. The foundational principles and practical insights provided in this guide are intended to empower researchers to contribute to these exciting future developments.

References

- New Rhodium Pyridylphosphine Complexes and Their Application in Hydrogenation Reactions.

- P-Phos: A Family of Versatile and Effective Atropisomeric Dipyridylphosphine Ligands in Asymmetric Catalysis.

- The Steric Influence of 4-Pyridyldiphenylphosphine on Catalytic Performance: A Compar

- Architecture and synthesis of P,N-heterocyclic phosphine ligands. Beilstein Journal of Organic Chemistry.

- A Technical Guide to the Electronic and Steric Properties of 4-Pyridyldiphenylphosphine. Benchchem.

- The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews.

- Synthesis, Structure, and Applications of Pyridiniophosphines.

- Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group.

- Pyridylphosphines.

- Tri(pyridylmethyl)phosphine: The Elusive Congener of TPA Shows Surprisingly Different Coordination Behavior.

- Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Dalton Transactions (RSC Publishing).

- Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties. Organic & Biomolecular Chemistry (RSC Publishing).

- Architecture and synthesis of P,N-heterocyclic phosphine ligands.

- Measuring the electronic and steric effect of some phosphine ligands. The University of Manchester.

- Synthesis and applications of high-performance P-chiral phosphine ligands. PMC - NIH.

- Coordination Chemistry of the 2-Pyridyldiphosphine Ligands, (py)2P(CH(CH2)3CH)P(py)2 and (py)2P(CH2)2P(py)2 (py = 2-Pyridyl), wi. American Chemical Society.

- Coordination modes of phosphinines.

- Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. -ORCA - Cardiff University.

- Selective Production of Hydrogen and Lactate from Glycerol Dehydrogenation Catalyzed by a Ruthenium PN3P Pincer Complex. MDPI.

- Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric c

- Structure of Tris[2-(4-pyridyl)ethyl]phosphine, Tris[2-(2-pyridyl)ethyl]phosphine, and Their Chalcogenides in Solution: Dipole Moments, IR Spectroscopy, and DFT Study. PMC - NIH.

- Synthesis, spectroscopic characterization and X-ray crystallographic studies of trans -[PtCl 2 (PEt 3 )(PySOR)] complexes, where PySOR = (2-methylsulphinyl)-pyridine and (2- n -propylsulphinyl)pyridine.

- Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses.

- Catalytic Main‐Group Metal Complexes of Phosphine‐Based Pincer Ligands.

- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroarom

- P-Stereogenic Phosphorus Ligands in Asymmetric C

- Synthesis of P-Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Journal of Synthetic Organic Chemistry, Japan.

- Metal-phosphine complex. Wikipedia.

- Troubleshooting low yields in cross-coupling with 4-Pyridyldiphenylphosphine. Benchchem.

- Reactions and spectroscopic studies of Group 6 metal carbonyls with pyrazinecarboxamide and certain phosphine ligands.

- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PMC - PubMed Central.

- Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry Co., Ltd.(APAC).

- Ligand design for cross-couplings: phosphines. YouTube.

- Synthesis, structural characterization and DFT calculations of a diphenyl-2-pyridylphosphine complex of copper(II).

Sources

- 1. Metal-phosphine complex - Wikipedia [en.wikipedia.org]

- 2. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure of Tris[2-(4-pyridyl)ethyl]phosphine, Tris[2-(2-pyridyl)ethyl]phosphine, and Their Chalcogenides in Solution: Dipole Moments, IR Spectroscopy, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 18. Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 23. m.youtube.com [m.youtube.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,6-Bis(diphenylphosphino)pyridine: Synthesis, Characterization, and Applications in Catalysis

This guide provides a comprehensive technical overview of 2,6-Bis(diphenylphosphino)pyridine, a prominent tridentate P,N,P-pincer ligand. Intended for researchers, chemists, and professionals in drug development and materials science, this document details its core identifiers, synthesis protocols, spectroscopic characterization, coordination chemistry, and significant applications in homogeneous catalysis.

Core Identifiers and Physicochemical Properties

2,6-Bis(diphenylphosphino)pyridine, often abbreviated as (Ph₂P)₂Py, is a white to off-white solid at room temperature. Its rigid pyridine backbone and two flanking diphenylphosphino groups create a well-defined coordination pocket, making it a highly effective ligand for a variety of transition metals.

A summary of its key identifiers and properties is presented in Table 1.

Table 1: Core Identifiers and Properties of 2,6-Bis(diphenylphosphino)pyridine

| Identifier | Value | Reference(s) |

| CAS Number | 64741-27-1 | [1] |

| IUPAC Name | (6-diphenylphosphanyl-2-pyridinyl)-diphenylphosphane | |

| Molecular Formula | C₂₉H₂₃NP₂ | [2] |

| Molecular Weight | 447.46 g/mol | [2] |

| PubChem CID | 635040 | |

| Appearance | White to off-white solid | |

| Storage | Store under inert atmosphere (e.g., Argon, Nitrogen) at 2-8°C |

Safety Profile: This compound is classified with the GHS07 pictogram and the signal word "Warning". It is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are required when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Purification

The synthesis of 2,6-Bis(diphenylphosphino)pyridine typically involves the nucleophilic substitution of a suitable pyridine precursor with a diphenylphosphide source. While several variations exist, a common and effective route relies on the reaction of 2,6-bis(bromomethyl)pyridine with diphenylphosphine, often using a borane-protected intermediate to prevent unwanted oxidation of the phosphine moieties.[3]

The overall synthetic workflow can be visualized as a two-step process from a common precursor, 2,6-pyridinedimethanol.

Figure 1: Synthetic workflow for 2,6-Bis(diphenylphosphino)pyridine.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methodologies.[3]

Materials:

-

2,6-Bis(bromomethyl)pyridine

-

Diphenylphosphine (Ph₂PH)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Degassed, anhydrous solvents (e.g., Hexane, Dichloromethane)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Preparation of Lithium Diphenylphosphide:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and argon inlet, add diphenylphosphine (2.0 equivalents) dissolved in anhydrous THF.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add n-butyllithium (2.0 equivalents) dropwise via the dropping funnel over 30 minutes. A color change to deep red/orange indicates the formation of the lithium diphenylphosphide anion.

-

Allow the solution to stir at 0°C for an additional 30 minutes.

-

-

Nucleophilic Substitution:

-

In a separate flame-dried flask, dissolve 2,6-bis(bromomethyl)pyridine (1.0 equivalent) in anhydrous THF.

-

Cool the previously prepared lithium diphenylphosphide solution to -78°C using a dry ice/acetone bath.

-

Slowly add the solution of 2,6-bis(bromomethyl)pyridine to the lithium diphenylphosphide solution dropwise.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight under an inert atmosphere.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of degassed water.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield a crude solid.

-

Purify the crude product by recrystallization from a solvent system such as dichloromethane/hexane to afford 2,6-bis(diphenylphosphino)pyridine as a white crystalline solid.

-

Rationale and Insights: The use of a strong, non-nucleophilic base like n-BuLi is critical for the complete deprotonation of diphenylphosphine, which is essential for the subsequent SN2 reaction. Performing the reaction at low temperatures (-78°C) helps to control the reactivity and minimize side reactions. All steps must be conducted under strictly anhydrous and anaerobic conditions, as both the phosphide anion and the final phosphine product are sensitive to air and moisture.

Spectroscopic Characterization

Unambiguous characterization of the ligand is paramount before its use in sensitive catalytic applications. NMR spectroscopy is the primary tool for this purpose.

Table 2: Typical NMR Spectroscopic Data for 2,6-Bis(diphenylphosphino)pyridine

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Key Features | Reference(s) |

| ³¹P{¹H} | CDCl₃ | ~ -3.0 | Sharp singlet, indicating symmetrical phosphorus environments. | [2] |

| ¹H | CDCl₃ | 7.50 - 7.20 | Multiplet, aromatic protons (20H, P-Ph) | [2] |

| 7.15 - 7.05 | Multiplet, pyridine protons (3H) | [2] | ||

| ¹³C{¹H} | CDCl₃ | 162 - 160 | Pyridine C2, C6 (doublet due to P-C coupling) | |

| 138 - 128 | Aromatic carbons | |||

| 125 - 123 | Pyridine C3, C4, C5 |

Expert Interpretation:

-

³¹P NMR: The most diagnostic technique for this molecule. A single, sharp resonance confirms the chemical equivalence of the two phosphorus atoms and indicates the absence of significant oxidation (phosphine oxide would appear at ~+30 ppm).

-

¹H NMR: The integration of the aromatic region should correspond to 23 protons (20 from the four phenyl rings and 3 from the central pyridine ring).

-

¹³C NMR: The signals for the pyridine carbons directly bonded to the phosphorus atoms (C2 and C6) will appear as doublets due to one-bond C-P coupling, providing further structural confirmation.

Coordination Chemistry and Structural Aspects

As a classic "pincer" ligand, 2,6-bis(diphenylphosphino)pyridine typically coordinates to a metal center in a tridentate, meridional fashion, utilizing the two soft phosphorus donors and the central, harder nitrogen donor. This coordination mode enforces a specific geometry on the metal center, which is fundamental to its catalytic activity. The ligand can also adopt a bridging mode, linking two metal centers.[4]

Figure 2: Common coordination modes of 2,6-bis(diphenylphosphino)pyridine.

The chelate bite angle (P-M-P) and the planarity imposed by the ligand are key determinants of the stability and reactivity of its metal complexes. X-ray crystallography of its palladium(II) and platinum(II) complexes confirms a square planar geometry around the metal center, with the P, N, and P atoms occupying three coordination sites.[4] This rigid coordination is crucial for creating a stable, yet reactive, catalytic species.

Applications in Homogeneous Catalysis

The primary application of 2,6-bis(diphenylphosphino)pyridine is as a supporting ligand in palladium-catalyzed cross-coupling reactions. Its ability to form stable, well-defined palladium complexes makes it particularly effective for challenging transformations, such as the activation of less reactive aryl chlorides.[5][6]

Palladium-Catalyzed Heck Reaction

The Heck reaction, which forms a carbon-carbon bond between an aryl halide and an alkene, is a cornerstone of modern organic synthesis. The palladium/2,6-bis(diphenylphosphino)pyridine system has proven to be a highly efficient catalyst for this transformation.[5]

Catalytic Cycle: The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle. The pincer ligand stabilizes the palladium center throughout this process.

Figure 3: Simplified catalytic cycle for the Mizoroki-Heck reaction. L₂ represents the bidentate coordination from the (Ph₂P)₂Py ligand.

Self-Validating Protocol: Heck Coupling of an Aryl Chloride

This protocol describes a robust procedure for the coupling of a less reactive aryl chloride with styrene, demonstrating the efficacy of the catalytic system.

Materials:

-

Palladium(II) acetate [Pd(OAc)₂] (1 mol%)

-

2,6-Bis(diphenylphosphino)pyridine (1.5 mol%)

-

4-Chloroacetophenone (1.0 mmol, 1.0 equiv)

-

Styrene (1.5 mmol, 1.5 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Tetrabutylammonium bromide (TBAB) (1.0 mmol, 1.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

-

Catalyst Pre-formation/Reaction Setup:

-

To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (1 mol%), 2,6-bis(diphenylphosphino)pyridine (1.5 mol%), NaOtBu (1.4 equiv), and TBAB (1.0 equiv).

-

Add 4-chloroacetophenone (1.0 equiv) to the tube.

-

Evacuate and backfill the tube with argon three times.

-

-

Reaction Execution:

-

Add anhydrous DMF (5 mL) and styrene (1.5 equiv) via syringe.

-

Seal the Schlenk tube and place it in a preheated oil bath at 120°C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water (3 x volumes) and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired trans-stilbene derivative.

-

Causality and Trustworthiness: The use of a slight excess of the ligand relative to the palladium precursor ensures the formation of the desired catalytically active complex. NaOtBu acts as the stoichiometric base required to regenerate the Pd(0) catalyst in the final step of the cycle.[7] TBAB serves as a phase-transfer catalyst and can also help stabilize the palladium nanoparticles that may form, preventing catalyst decomposition and leading to higher yields, especially with challenging substrates like aryl chlorides.[5] The high reaction temperature is necessary to facilitate the oxidative addition of the strong C-Cl bond to the palladium(0) center.

Conclusion

2,6-Bis(diphenylphosphino)pyridine stands as a powerful and versatile P,N,P-pincer ligand in the field of organometallic chemistry and homogeneous catalysis. Its well-defined structure, robust coordination to transition metals, and the stability it imparts on catalytic intermediates make it a ligand of choice for demanding cross-coupling reactions. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize, characterize, and apply this ligand to solve complex synthetic challenges in academic and industrial settings.

References

-

ACS Publications (2002). Coordination Chemistry of the 2-Pyridyldiphosphine Ligands, (py)2P(CH(CH2)3CH)P(py)2 and (py)2P(CH2)2P(py)2 (py = 2-Pyridyl), with Platinum(II) and Ruthenium(II). Ruthenium-Catalyzed Hydrogenation of Imines. Available at: [Link]

-

OUCI (2006). Intensely luminescent gold(I) phosphinopyridyl clusters. Available at: [Link]

-

ResearchGate (2013). ChemInform Abstract: Catalytic Performance of a Phosphapalladacycle Bearing a Biphenyl Moiety, Possessing an sp3 C-Pd Bond, toward the Heck Coupling Reaction. Available at: [Link]

-

ResearchGate (2003). The synthesis and characterization of three oxidized derivatives of bis(diphenylphosphino)pyridine and their Sn(IV) complexes. Available at: [Link]

-

ACS Publications (2013). Catalytic Performance of a Phosphapalladacycle Bearing a Biphenyl Moiety, Possessing an sp3 C−Pd Bond, toward the Heck Coupling Reaction. Available at: [Link]

-

ACS Publications (2008). Catalytic Efficiency of a New Tridentate Ferrocenyl Phosphine Auxiliary: Sonogashira Cross-Coupling Reactions of Alkynes with Aryl Bromides and Chlorides at Low Catalyst Loadings of 10-1 to 10-4 Mol %. Available at: [Link]

-

ResearchGate (2006). Diphenylphosphinopyridine (PPh2Py) versus 2-(2-diphenylphosphinomethyl)pyridine (PPh2CH2Py) in the coordination to ruthenium centres: Study of the reaction of PPh2Py containing formato-bridged dinuclear Ru(I) complexes and PPh2CH2Py containing mononuclear formato Ru(II) complexes with dithioles. Available at: [Link]

-

ResearchGate (2014). ChemInform Abstract: 2,6-Bis(diphenylphosphino)pyridine: A Simple Ligand Showing High Performance in Palladium-Catalyzed C-N Coupling Reactions. Available at: [Link]

-

ResearchGate (2021). Bis(diphenylphosphino)pyrazines: synthesis, molecular structures and coordination properties toward CuI. Available at: [Link]

-

ACS Publications (1983). Chelating 2-(diphenylphosphino)pyridine. Synthesis and structure of dichlorodicarbonyl[2-(diphenylphosphino)pyridine]ruthenium(II). Available at: [Link]

-

ACS Publications (1984). 2,6-Bis(diphenylphosphino)pyridine as a bridging ligand in planar complexes of platinum(II) and palladium(II). Available at: [Link]

-

OUCI (2022). Fine tunable metal assemblies constrained by multidentate phosphine ligands. Available at: [Link]

-

Canadian Science Publishing (2021). The Heck reaction in the production of fine chemicals. Available at: [Link]

-

ORCID (2013). Activation of CX (=Cl, Br) bond in aryl halides toward the palladium-catalyzed Heck reaction using 2,6-bis(diphenylphosphino)pyridine. Available at: [Link]

-

OUCI (2002). Binuclear copper(I) complexes containing two or three 2,6-bis(diphenylphosphino)pyridine (dpppy) bridging ligands: syntheses, characterizations and X-ray structures. Available at: [Link]

-

ScienceDirect (2013). Ultrasonic activation of Heck type reactions in the presence of palladium supported on magnetic nanoparticles. Available at: [Link]

-

ResearchGate (2020). Ni(acac)2/2,6-bis(diphenylphosphino)pyridine/CuI: A highly efficient palladium-free homogeneous catalyst for the Sonogashira cross-coupling reaction. Available at: [Link]

-

ACS Publications (2010). Hydrogen-Bonding-Promoted Oxidative Addition and Regioselective Arylation of Olefins with Aryl Chlorides. Available at: [Link]

-

ACS Publications (1986). 2-(Diphenylphosphino)pyridine as a bridging ligand. Synthesis and structure of Rh2(Ph2Ppy)2(.mu. -CO)Cl2 and RhPd(Ph2Ppy)2(CO)Cl3. Available at: [Link]

Sources

The Fulcrum of Reactivity: An In-depth Technical Guide to Tridentate Pincer Ligands

Abstract

Tridentate pincer ligands have emerged as a dominant class of ancillary ligands in organometallic chemistry and catalysis. Their unique combination of thermal stability, kinetic robustness, and profound electronic and steric tunability has positioned them as indispensable tools for researchers, scientists, and drug development professionals.[1][2] This guide provides an in-depth exploration of the fundamental principles of tridentate pincer ligands, moving from their core structural attributes to the nuanced strategies for their synthesis and their diverse applications in catalysis, with a forward look toward their potential in medicinal chemistry. The content herein is designed to equip the reader with not only a comprehensive understanding of the subject but also the practical insights required to effectively harness the power of pincer chemistry.

Introduction: The Pincer Paradigm

At its core, a tridentate pincer ligand is a chelating agent that binds to a metal center at three points in a meridional fashion, creating a distinctive, claw-like coordination geometry.[3][4] This arrangement, typically forming two five- or six-membered metallacycles, imparts exceptional thermal stability and rigidity to the resulting metal complex.[1][5] This structural rigidity is a cornerstone of pincer chemistry; it effectively suppresses common deactivation pathways such as cyclometallation, a process that often plagues less constrained catalytic systems.[2] The result is a highly robust and well-defined coordination sphere around the metal center, which allows for precise control over its reactivity.

The true power of pincer ligands, however, lies in their remarkable tunability. By systematically modifying the donor atoms, the central backbone, and the steric bulk of the substituents, one can finely adjust the electronic and steric environment at the metal center.[2] This ability to tailor the ligand architecture allows for the optimization of catalytic activity and selectivity for a vast array of chemical transformations.

Classification and Nomenclature: A Common Language

The versatility of pincer ligands has led to a diverse family of structures. The nomenclature typically follows an "ECE'" or "EC'E" format, where E and E' represent the flanking donor atoms and C (or N, etc.) represents the central, often anionic, donor atom. The most common classes include:

-

PCP: Featuring two phosphine donors flanking a central carbon atom.[2]

-

NCN: Incorporating two nitrogen-based donors (e.g., amines, pyridines) around a central carbon.

-

SCS: Utilizing two thioether donors.

-

Mixed-Donor Systems: Asymmetrical ligands such as PCN, PNN, and PCS are also widely employed to create more nuanced electronic environments.